N-(4,4-difluorocyclohexyl)pyrimidin-2-amine
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Overview
Description
“N-(4,4-difluorocyclohexyl)pyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with (hetero)aromatic C-nucleophiles . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Scientific Research Applications
Anticancer Research
N-(4,4-difluorocyclohexyl)pyrimidin-2-amine: has shown potential as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial for cell cycle regulation, and their dysregulation is often linked to cancer. By inhibiting CDKs, this compound can potentially halt the proliferation of cancer cells, making it a promising candidate for anticancer therapies .
Antimicrobial Agents
This compound has been explored for its antimicrobial properties . Its ability to disrupt bacterial cell processes makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance . Research focuses on its efficacy against various bacterial strains and its potential to overcome resistance mechanisms.
Neuroprotective Agents
In the field of neurodegenerative diseases, N-(4,4-difluorocyclohexyl)pyrimidin-2-amine is being studied for its neuroprotective effects . It may help in protecting neurons from damage caused by oxidative stress and inflammation, which are common in conditions like Alzheimer’s and Parkinson’s diseases .
Anti-inflammatory Applications
The compound has also been investigated for its anti-inflammatory properties . By modulating inflammatory pathways, it could be used to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Research
Researchers are exploring the potential of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine as an antiviral agent . Its ability to interfere with viral replication processes could make it useful in treating viral infections, including those caused by emerging viruses .
Cardiovascular Disease Treatment
There is ongoing research into the use of this compound in cardiovascular diseases . It may help in managing conditions like hypertension and atherosclerosis by affecting pathways involved in vascular smooth muscle cell proliferation and inflammation .
Mechanism of Action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)pyrimidin-2-amine, also known as Rimtuzalcap, is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the firing of neurons in the olivo-cerebellar network .
Mode of Action
Rimtuzalcap acts as a positive allosteric modulator of SK channels . It increases SK channel activity in the Purkinje cells of the cerebellar cortex, resulting in hyperpolarization and consequently, a slower firing rate . This modulation of neuronal firing is thought to have a beneficial impact on essential tremor .
Biochemical Pathways
The compound’s action on SK channels affects the olivo-cerebellar network , which contributes to the dysfunction of oscillatory neuronal input to the motor cortex . By decreasing the firing of neurons in this network, Rimtuzalcap may help reduce the presentation of motor tremors associated with essential tremor .
Result of Action
The molecular and cellular effects of Rimtuzalcap’s action include the reduction of neuronal firing rates in the olivo-cerebellar network . This leads to a decrease in the presentation of motor tremors typically associated with essential tremor .
properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)4-2-8(3-5-10)15-9-13-6-1-7-14-9/h1,6-8H,2-5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQUMBQWVPNGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=CC=N2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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